Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl α-D-Glucopyranosid ist ein methylierter Zucker, der durch die Verknüpfung einer Methylgruppe mit dem anomeren Kohlenstoffatom (C1) der α-D-Glucopyranose entsteht. Diese Verbindung zeichnet sich durch hohe chemische Stabilität und Resistenz gegenüber enzymatischem Abbau durch Glycosidasen aus, was sie zu einem wertvollen Werkstoff in der Glycochemie und biochemischen Forschung macht. Aufgrund ihrer definierten stereochemischen Konfiguration eignet sie sich ideal als Referenzsubstanz für chromatographische Analysen oder als Baustein für die Synthese komplexer Glycokonjugate. Ihre Wasserlöslichkeit und biologische Inertheit ermöglichen vielfältige Anwendungen in Zellkulturstudien und als Modellverbindung für Glycosidierungsreaktionen.
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside structure
Produktname:Methyl a-D-Glucopyranoside
CAS-Nr.:97-30-3
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318

Methyl a-D-Glucopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Alpha-D-Methylglucoside
    • Methyl alpha-D-glucopyranoside
    • Methyl α-D-glucopyranoside
    • alpha-Methyl glucopyranoside
    • Methyl .α.-D-glucopyranoside
    • Methyl α-D-Glucopyra
    • Methyl-a-D-glucopyranoside
    • Methyl-alpha-D-glucopyranoside
    • α-Methyl glucopyranoside
    • Methyl glucoside
    • Methyl α-D-Glucoside
    • Methyl alpha-D-glucoside
    • alpha-Methylglucoside
    • alpha-Methyl-D-glucoside
    • alpha-Methyl D-glucose ether
    • Me alpha-Glc
    • alpha-D-methyl glucoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
    • 1-O-methyl-alpha-D-glucoside
    • Methyl alpha-D-glucoside (VAN)
    • 1-O-methyl-alpha-D-glucopyranose
    • 1-O-methyl-alpha-D-glucopyranoside
    • Methyl hexopyranoside
    • methyl a-
    • Glucopyranoside, methyl, α-D- (8CI)
    • D
    • Methyl α-D-glucopyranoside (ACI)
    • 1-O-Methyl-α-D-glucopyranoside
    • 1-O-Methyl-α-D-glucoside
    • 1-O-Methyl-α-glucopyranoside
    • Methyl α-D-(+)-glucoside
    • Methyl α-glucopyranoside
    • NSC 102101
    • NSC 214092
    • α-Methyl D-glucose ether
    • α-Methylglucoside
    • Methyl a-D-Glucopyranoside
    • MDL: MFCD00064086
    • Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
    • InChI-Schlüssel: HOVAGTYPODGVJG-ZFYZTMLRSA-N
    • Lächelt: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
    • BRN: 81568

Berechnete Eigenschaften

  • Genaue Masse: 194.07900
  • Monoisotopenmasse: 194.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 163
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • XLogP3: -2.2
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 99.4

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Pulver.
  • Dichte: 1,46 g/cm3
  • Schmelzpunkt: 167.0 to 170.0 deg-C
  • Siedepunkt: 389.1°C at 760 mmHg
  • Flammpunkt: 189.1 °C
  • Brechungsindex: 157.5 ° (C=10, H2O)
  • Wasserteilungskoeffizient: 108 g/100 mL (20 ºC)
  • PSA: 99.38000
  • LogP: -2.56730
  • Merck: 6080
  • Sensibilität: Hygroscopic
  • pka: pKa (25°): 13.71
  • Spezifische Rotation: 158.9 º (c=10, water)
  • Löslichkeit: Nicht bestimmt

Methyl a-D-Glucopyranoside Sicherheitsinformationen

Methyl a-D-Glucopyranoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MG708-25g
Methyl a-D-Glucopyranoside
97-30-3 98%
25g
¥32.0 2022-06-10
Cooke Chemical
A5394912-25G
Methyl α-D-glucopyranoside
97-30-3 98%
25g
RMB 23.20 2025-02-21
Enamine
EN300-92952-0.1g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-92952-0.25g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0228-25g
Methyl a-D-Glucopyranoside
97-30-3 98.0%(GC)
25g
¥145.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-221924A-500g
Methyl α-D-glucopyranoside,
97-30-3
500g
¥587.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12484-500g
Methyl alpha-D-glucopyranoside, 98%
97-30-3 98%
500g
¥2364.00 2023-02-26
Ambeed
A248611-100g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
100g
$18.0 2025-02-21
Enamine
EN300-92952-10.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
10.0g
$32.0 2025-03-21
Enamine
EN300-92952-25.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
25.0g
$38.0 2025-03-21

Methyl a-D-Glucopyranoside Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Methanol ;  1 h, rt
Referenz
Deacylation method using hydroxide ion-type base as catalyst
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ,  Water
Referenz
Rapid carbohydrate protecting group manipulations assisted by microwave dielectric heating
Soderberg, Eva; Westman, Jacob; Oscarson, Stefan, Journal of Carbohydrate Chemistry, 2001, 20(5), 397-410

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water
Referenz
Catalytic transfer hydrogenation of sugar derivatives
Jicsinszky, L.; Ivanyi, R., Carbohydrate Polymers, 2001, 45(2), 139-145

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Imidazole ;  rt
Referenz
Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors
Tanaka, Tomonari; Kikuta, Naoya; Kimura, Yoshiharu; Shoda, Shin-ichiro, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Dichloromethane ;  0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 °C
Referenz
Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides
Rasool, Javeed Ur; Kumar, Atul; Ali, Asif; Ahmed, Qazi Naveed, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide ,  Dichloromethane ;  12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ;  15 min, rt
1.3 Reagents: Ammonia ;  -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ;  1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  15 min, rt
Referenz
Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides
Tanaka, Hiroshi; Ishida, Tadasuke; Matoba, Nobuatsu; Tsukamoto, Hirokazu; Yamada, Haruo; et al, Angewandte Chemie, 2006, 45(38), 6349-6352

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  1 h, rt
Referenz
Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers
Tsukamoto, Hirokazu; Suzuki, Takamichi; Kondo, Yoshinori, Synlett, 2007, (20), 3131-3136

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ;  2 h, reflux
Referenz
Deacetylation method of aliphatic glycosides catalyzed by dibutyltin oxide
Wang, Shao-Min; Li, Juan; Li, Hua-Yu; Liu, Hong-Min; Li, Wen, Youji Huaxue, 2008, 28(1), 120-122

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Acetic acid ;  7 min, heated
Referenz
Microwave-assisted rapid deacetalation of carbohydrates
Couri, Mara Rubia C.; Evangelista, Eruzia A.; Alves, Rosemeire B.; Prado, Maria Auxiliadora F.; Gil, Rossimiriam P. F.; et al, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ,  Water
Referenz
Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water
Manzo, Emiliano; Barone, Gaspare; Bedini, Emiliano; Iadonisi, Alfonso; Mangoni, Lorenzo; et al, Tetrahedron, 2002, 58(1), 129-133

Synthetic Routes 11

Reaktionsbedingungen
1.1 Solvents: Methanol ;  30 min, rt
Referenz
Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups
Ding, Xiong; Devalankar, Dattatray A.; Wang, Pengfei, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  2.5 h, rt
Referenz
Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Maiuolo, Loredana; Nardi, Monica; et al, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Sodium bromide ,  Silver oxide (Ag2O) Solvents: Methanol ;  2 - 12 h, rt
Referenz
Enhanced Basicity of Ag2O by Coordination to Soft Anions
Ren, Bo; Wang, Meiyan; Liu, Jingyao; Ge, Jiantao; Dong, Hai, ChemCatChem, 2015, 7(5), 761-765

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Acetyl chloride
Referenz
Microwave-assisted synthesis of alkyl glycosides
Nuchter, Matthias; Ondruschka, Bernd; Lautenschlager, Werner, Synthetic Communications, 2001, 31(9), 1277-1283

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ;  10 min, rt
Referenz
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: 1-Phenyl-1,2-ethanediol ,  Dibenzyl ,  p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water
Referenz
Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars
Andrews, Mark A.; Gould, George L., Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ;  0.5 h; 5 h, rt
Referenz
Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions
Chen, Ming-Yi; Patkar, Laxmikant N.; Lu, Kuo-Cheng; Lee, Adam Shih-Yuan; Lin, Chun-Cheng, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane ,  Water ;  0.5 h, 70 °C
Referenz
Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]
Giri, Santosh Kumar; Verma, Monika; Kartha, K. P. Ravindranathan, Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Routes 19

Reaktionsbedingungen
1.1 Catalysts: Chloromethyl methyl sulfide ,  Potassium iodide Solvents: 1,4-Dioxane ,  Water ;  2.4 h, 50 °C
Referenz
From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes
Niu, Qun; Xing, Linlin; Li, Chunbao, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
Photochemistry of 2-Nitrobenzylidene Acetals
Sebej, Peter; Solomek, Tomas; Hroudna, L'ubica; Brancova, Pavla; Klan, Petr, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

Methyl a-D-Glucopyranoside Preparation Products

Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside
1695741
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung